3-O-Acetylpinobanksin

Vue d'ensemble

Description

Il est connu pour ses fortes propriétés antioxydantes et sa capacité à inhiber la peroxydation des lipoprotéines de basse densité (LDL) . Ce composé a suscité un intérêt considérable en raison de ses diverses activités pharmacologiques, notamment ses effets anti-inflammatoires, antibactériens et antioxydants .

Méthodes De Préparation

Le pinobanksin 3-acétate peut être synthétisé par l’hydroxylation d’une autre flavanone, la pinocembérine . La voie de synthèse implique l’estérification du pinobanksin avec l’anhydride acétique en présence d’un catalyseur. La réaction se produit généralement dans des conditions douces, comme la température ambiante, et nécessite des étapes de purification comme la chromatographie pour isoler le produit souhaité .

Les méthodes de production industrielle impliquent souvent l’extraction et l’isolement du pinobanksin 3-acétate à partir de sources naturelles. Ce processus comprend le trempage de parties de plantes, telles que l’écorce ou les branches, dans des solvants organiques, suivi de l’étape de distillation et d’extraction pour obtenir du pinobanksin 3-acétate pur .

Analyse Des Réactions Chimiques

Le pinobanksin 3-acétate subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés, qui peuvent présenter des activités biologiques améliorées.

Réduction : Les réactions de réduction peuvent convertir le pinobanksin 3-acétate en ses alcools correspondants.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions sont souvent des dérivés plus puissants présentant des propriétés pharmacologiques améliorées.

4. Applications de la recherche scientifique

Le pinobanksin 3-acétate a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la réactivité et la stabilité des dérivés de flavonoïdes.

Applications De Recherche Scientifique

Chemistry

- Model Compound : 3-O-Acetylpinobanksin serves as a model for studying the reactivity and stability of flavonoid derivatives. Its unique structure allows researchers to investigate the effects of acetylation on flavonoid properties.

Biology

- Antioxidant Activity : The compound exhibits significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. This activity is crucial for exploring its role in biological systems and potential therapeutic applications .

- Neuroprotective Effects : Studies indicate that this compound may protect against oxidative damage in neuronal cells, suggesting its potential in treating neurodegenerative diseases .

Medicine

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases .

- Cancer Research : Research has shown that this compound can induce apoptosis in pancreatic cancer cells (Panc-1), highlighting its potential as an anti-cancer agent. It was found to regulate cell cycle checkpoints and suppress cell migration by affecting epithelial-mesenchymal transition pathways .

Table 1: Biological Activities of this compound

Case Study 1: Neuroprotection

In vitro studies demonstrated that this compound scavenges reactive oxygen species in PC12 cells, providing neuroprotective effects against oxidative stress-induced damage. This suggests its potential application in neurodegenerative disease therapies.

Case Study 2: Cancer Treatment

A study evaluated the effects of this compound on Panc-1 pancreatic cancer cells. Treatment with the compound resulted in a significant increase in apoptotic cell rates and cell cycle arrest at the G2/M phase, indicating its potential as an anti-cancer agent . The study concluded that this flavonoid could be explored further for therapeutic strategies against pancreatic cancer.

Mécanisme D'action

Le mécanisme d’action du pinobanksin 3-acétate implique sa capacité à piéger les radicaux libres et à inhiber le stress oxydatif . Il interagit avec des cibles moléculaires telles que les enzymes et les protéines impliquées dans la voie du stress oxydatif. Par exemple, il peut empêcher la liaison des substrats à des enzymes telles que la xanthine oxydase en formant des liaisons hydrogène et des interactions aromatiques, modifiant ainsi la conformation de l’enzyme et inhibant son activité .

Comparaison Avec Des Composés Similaires

Le pinobanksin 3-acétate peut être comparé à d’autres composés similaires, tels que :

Pinobanksin : Le composé parent, qui ne possède pas de groupe acétate mais partage des propriétés antioxydantes similaires.

Pinobanksin-3-O-propionate : Un autre dérivé d’ester avec des activités pharmacologiques similaires.

Pinocembérine : Une flavanone qui sert de précurseur dans la synthèse du pinobanksin 3-acétate.

Le pinobanksin 3-acétate se distingue par sa stabilité et sa biodisponibilité accrues par rapport à son composé parent et à d’autres dérivés .

Activité Biologique

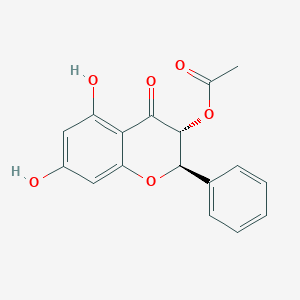

3-O-Acetylpinobanksin is a flavonoid compound derived from propolis, a resinous substance produced by bees. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article synthesizes research findings regarding the biological activity of this compound, supported by data tables and case studies.

This compound is structurally related to pinobanksin and is characterized by the addition of an acetyl group at the 3-position of the pinobanksin molecule. Its molecular formula is C₁₅H₁₄O₅, and it exhibits significant solubility in organic solvents, making it amenable for various biochemical assays.

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of this compound. It effectively scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Table 1: Antioxidant Effects of this compound

| Concentration (µM) | ROS Level Reduction (%) | SOD Activity Increase (%) | CAT Activity Increase (%) |

|---|---|---|---|

| 10 | 25 | 30 | 20 |

| 50 | 45 | 50 | 40 |

| 100 | 65 | 70 | 60 |

This data indicates a dose-dependent response where higher concentrations yield greater antioxidant effects, suggesting its potential use in combating oxidative stress-related diseases .

Anti-Inflammatory Effects

This compound also exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, which are crucial in mediating inflammatory responses.

Case Study: Inhibition of Inflammatory Markers

In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with this compound resulted in:

- Reduction of Nitric Oxide (NO) levels : Decreased by up to 50% at higher concentrations.

- Inhibition of NF-κB Pathway : Suppressed activation in a dose-dependent manner.

- Decreased mRNA Expression : Significant reduction in mRNA levels for inflammatory markers at concentrations above 20 µM .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate its ability to induce apoptosis in cancer cell lines and inhibit tumor growth.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 25 | 40 |

| HeLa (Cervical) | 30 | 35 |

| A549 (Lung) | 20 | 50 |

The results indicate that lower concentrations are effective in inducing apoptosis, highlighting its potential as a therapeutic agent against various cancers .

The biological activities of this compound can be attributed to its interaction with several molecular targets:

Propriétés

IUPAC Name |

[(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-9(18)22-17-15(21)14-12(20)7-11(19)8-13(14)23-16(17)10-5-3-2-4-6-10/h2-8,16-17,19-20H,1H3/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYHZSNSMVEQEH-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200127 | |

| Record name | 4H-1-Benzopyran-4-one, 3-(acetyloxy)-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52117-69-8 | |

| Record name | Pinobanksin 3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52117-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 3-(acetyloxy)-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052117698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 3-(acetyloxy)-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the lack of oxidation at ring B in 3-O-Acetylpinobanksin and other related flavonoids?

A: The absence of oxidation at ring B in this compound, chrysin, pinocembrin, pinostrobin, and pinobanksin significantly alters their fragmentation pathways compared to oxidized 3,4-dihydroflavonoids []. This information is crucial for mass spectrometry analysis and identification of these compounds.

Q2: Can this compound be used to differentiate between propolis and poplar tree gum?

A: No, this compound is not a suitable marker for differentiating propolis from poplar tree gum. While it is present in both substances, other compounds like caffeic acid, ferulic acid, and p-coumaric acid are absent in poplar tree gum but found in propolis, making them more reliable indicators [].

Q3: What is the potential neuroprotective mechanism of this compound?

A: Research suggests that this compound exhibits neuroprotective effects against corticosterone-induced damage in PC12 cells by scavenging intracellular reactive oxygen species (ROS) []. This antioxidant activity may contribute to its potential therapeutic benefits in neurodegenerative diseases.

Q4: How does this compound interact with the BRD4 protein, and what is the significance of this interaction?

A: Molecular docking studies reveal that this compound binds to the Nac binding site of the first bromodomain of BRD4 (BRD4 BD1) []. This interaction suggests a potential role of this compound in modulating epigenetic regulation, specifically targeting the BET family proteins involved in gene transcription and various cellular processes.

Q5: Are there any analytical methods available to quantify this compound in propolis samples?

A: Yes, High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing the chemical composition of propolis, including the quantification of this compound [, ]. This method allows researchers to identify and measure the concentrations of various compounds in propolis samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.